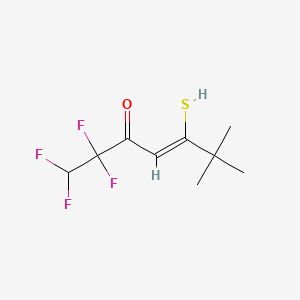![molecular formula C16H28N2Se3 B14162419 [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate CAS No. 84405-20-9](/img/structure/B14162419.png)
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is a complex organoselenium compound It is known for its unique chemical structure, which includes selenium atoms, making it a subject of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate typically involves the reaction of cyclohexylamine and methyl isocyanate with selenium-containing reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can result in the formation of new organoselenium compounds with different functional groups.
科学的研究の応用
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a valuable tool in studying selenium’s biological roles and its incorporation into proteins.
Medicine: Research is ongoing into its potential use as an antioxidant or in the development of selenium-based drugs.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
作用機序
The mechanism of action of [cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Selenomethionine: Another selenium-containing amino acid used in the study of selenium metabolism.
Diphenyl diselenide: A simple organoselenium compound used in organic synthesis and as a precursor to other selenium compounds.
Uniqueness
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate is unique due to its dual selenium atoms and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications, distinguishing it from simpler selenium compounds.
特性
CAS番号 |
84405-20-9 |
|---|---|
分子式 |
C16H28N2Se3 |
分子量 |
485.3 g/mol |
IUPAC名 |
[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate |
InChI |
InChI=1S/C16H28N2Se3/c1-17(13-9-5-3-6-10-13)15(19)21-16(20)18(2)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
YPSMMYRBOKGROU-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=[Se])[Se]C(=[Se])N(C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B14162338.png)
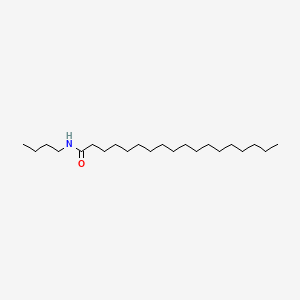
![1-[4-(2-phenylphenyl)phenyl]ethanone](/img/structure/B14162367.png)
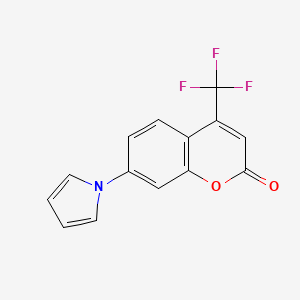
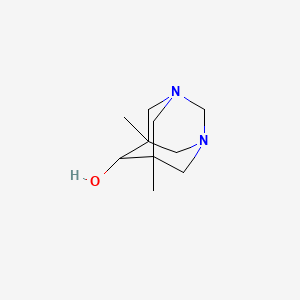
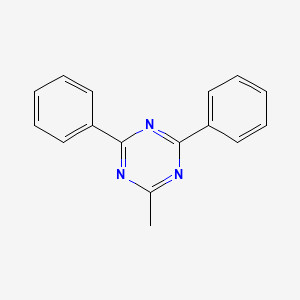
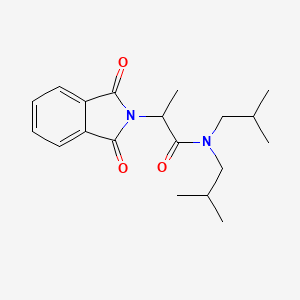
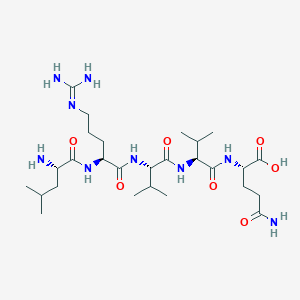
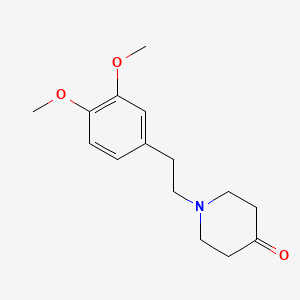
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
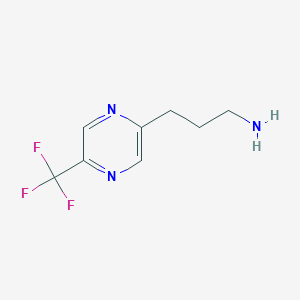
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
